3,3-difluorocycloheptane-1-thiol
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Overview
Description
3,3-difluorocycloheptane-1-thiol is a chemical compound belonging to the group of fluorine-containing organosulfur compounds. It has the molecular formula C7H12F2S and a molecular weight of 166.2 g/mol. This compound is characterized by the presence of two fluorine atoms and a thiol group attached to a seven-membered cycloheptane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluorocycloheptane-1-thiol can be achieved through various methods. One common approach involves the reaction of 3,3-difluorocycloheptanone with hydrogen sulfide in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3-difluorocycloheptane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Various substituted cycloheptane derivatives.
Scientific Research Applications
3,3-difluorocycloheptane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,3-difluorocycloheptane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or protein function. The fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,3-difluorocyclohexane-1-thiol: Similar structure but with a six-membered ring.
3,3-difluorocyclooctane-1-thiol: Similar structure but with an eight-membered ring.
3,3-difluorocyclopentane-1-thiol: Similar structure but with a five-membered ring.
Uniqueness
3,3-difluorocycloheptane-1-thiol is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of two fluorine atoms and a thiol group makes it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
2742656-75-1 |
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Molecular Formula |
C7H12F2S |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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